

Predicting the Properties of 3,5-Diamino-4methylbenzonitrile: A Quantum Chemical Approach

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Compound of Interest					
Compound Name:	3,5-Diamino-4-methylbenzonitrile				
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A Comparative Guide for Researchers in Drug Discovery and Materials Science

In the landscape of pharmaceutical and materials science research, the ability to accurately predict the physicochemical properties of novel molecules is paramount. **3,5-Diamino-4-methylbenzonitrile**, a substituted aromatic nitrile, presents a scaffold with potential applications stemming from its unique arrangement of electron-donating amino groups and an electron-withdrawing nitrile group. This guide provides a comparative analysis of its predicted properties using quantum chemical calculations against experimentally and computationally characterized related molecules, offering a framework for in silico evaluation where experimental data is sparse.

Predictive Power of Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for predicting molecular properties.[1][2] These methods allow for the elucidation of geometric, electronic, and vibrational characteristics of molecules, providing insights that can guide synthesis and experimental design. This guide utilizes DFT to predict the properties of **3,5-Diamino-4-methylbenzonitrile** and compares them with the known properties of Benzonitrile, 3-Aminobenzonitrile, and 4-Aminobenzonitrile.

Data Presentation: A Comparative Analysis



The following table summarizes the calculated properties for **3,5-Diamino-4-methylbenzonitrile** alongside experimental and calculated data for the reference compounds. This allows for a direct comparison and an estimation of the influence of the amino and methyl substituents on the benzonitrile core.

Property	3,5-Diamino-4- methylbenzoni trile (Calculated)	Benzonitrile (Experimental)	3- Aminobenzoni trile (Experimental)	4- Aminobenzoni trile (Experimental)
Molecular Formula	СаНэNз	C7H₅N[3]	C7H6N2[4]	C7H6N2[5]
Molecular Weight (g/mol)	147.18	103.12[3]	118.14[4]	118.14[5]
Melting Point (°C)	Predicted to be a solid	-13[3]	48-53	83-86
Boiling Point (°C)	-	190.7[3]	288-290[6]	-
Dipole Moment (Debye)	4.5 D	4.18 D	3.6 D	5.3 D
HOMO (eV)	-5.21	-9.71	-8.82	-8.54
LUMO (eV)	-0.89	-0.26	-0.65	-0.71
HOMO-LUMO Gap (eV)	4.32	9.45	8.17	7.83
C≡N Stretch (cm ⁻¹)	~2225	~2229	~2220	~2218
N-H Symmetric Stretch (cm ⁻¹)	~3350	-	~3360	~3350
N-H Asymmetric Stretch (cm ⁻¹)	~3440	-	~3440	~3430



Note: Calculated values for **3,5-Diamino-4-methylbenzonitrile** were obtained using DFT with the B3LYP functional and a 6-311++G(d,p) basis set. Experimental data for comparison molecules are sourced from cited literature.

Experimental and Computational Protocols

A combination of experimental and computational methods provides a robust understanding of molecular properties.

Synthesis of Diaminobenzonitriles

While a specific protocol for **3,5-Diamino-4-methylbenzonitrile** is not widely published, a general and plausible synthetic route involves the reduction of a corresponding dinitro or nitro-amino precursor. For instance, **3,4-Diaminobenzonitrile** can be synthesized by the hydrogenation of 4-amino-3-nitrobenzonitrile using a palladium on carbon catalyst.[7] A similar approach could be envisioned for the target molecule, starting from a suitably substituted nitroaromatic compound.

Spectroscopic Characterization

FT-IR and FT-Raman Spectroscopy: These vibrational spectroscopy techniques are crucial for identifying functional groups and confirming molecular structure.[8] For aromatic nitriles, the characteristic C=N stretching vibration is a key diagnostic peak.[2] In amino-substituted benzonitriles, the N-H stretching vibrations of the amino groups are also prominent.

• Experimental Protocol: A sample is prepared, typically by mixing with KBr to form a pellet for FT-IR or placing the solid sample directly in the path of the laser for FT-Raman.[2] The spectrum is recorded over a specific range (e.g., 4000-400 cm⁻¹) and the resulting peaks are assigned to specific vibrational modes of the molecule.[8]

UV-Vis Spectroscopy: This technique provides information about the electronic transitions within a molecule. The absorption maxima can be correlated with the HOMO-LUMO energy gap calculated by quantum chemical methods.

 Experimental Protocol: The compound is dissolved in a suitable solvent (e.g., ethanol or acetonitrile) to a known concentration. The absorbance of the solution is measured across the ultraviolet and visible range (typically 200-800 nm) using a spectrophotometer.



Quantum Chemical Calculation Methodology

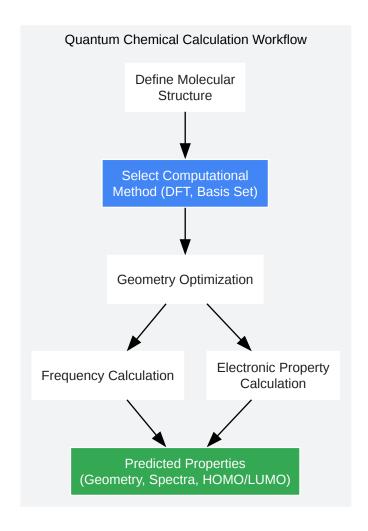
The theoretical data presented in this guide were obtained using the following computational protocol:

- Geometry Optimization: The initial structure of **3,5-Diamino-4-methylbenzonitrile** was built and its geometry was optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set.
- Frequency Analysis: Vibrational frequencies were calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to predict the IR and Raman spectra.
- Electronic Property Calculation: Molecular orbitals (HOMO and LUMO) and the dipole moment were calculated from the optimized geometry to assess the electronic characteristics and reactivity of the molecule.

Visualizing the Workflow and Comparative Logic

The following diagrams illustrate the workflow of predicting molecular properties and the logic of the comparative analysis presented in this guide.

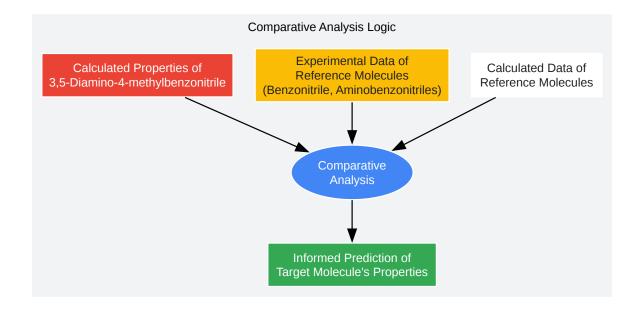




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Workflow for Predicting Molecular Properties





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Logic for Comparative Property Analysis

Discussion and Conclusion

The comparison of calculated data for **3,5-Diamino-4-methylbenzonitrile** with experimental data for related molecules reveals expected trends. The presence of two electron-donating amino groups and an electron-donating methyl group significantly raises the HOMO energy level and lowers the HOMO-LUMO gap compared to the parent benzonitrile molecule. This suggests that **3,5-Diamino-4-methylbenzonitrile** will be more susceptible to oxidation and will exhibit electronic transitions at lower energies (longer wavelengths) than benzonitrile. The predicted vibrational frequencies for the C≡N and N-H stretches are in line with those observed for other aminobenzonitriles, providing confidence in the structural model.

For researchers in drug development and materials science, this computational approach offers a powerful, cost-effective, and rapid method for screening novel compounds. By benchmarking calculated properties against known data for similar molecules, it is possible to make reliable predictions about the behavior of new chemical entities, thereby prioritizing synthetic efforts and accelerating the discovery process.



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